1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a bicyclic heterocyclic compound that features both pyrazole and pyridine rings. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The structure consists of a pyrazole ring fused to a pyridine ring, with an aldehyde functional group at the 5-position of the pyrazole.
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is classified under heterocyclic compounds, specifically those containing nitrogen in their rings. It is part of a larger family of pyrazolo[3,4-b]pyridines that have been extensively studied for their pharmacological properties. The compound can be synthesized using various chemical methods, which contribute to its versatility in research and application.
The synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be achieved through several methods:
The molecular structure of 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be described as follows:
The presence of these functional groups contributes to its reactivity and interaction with biological targets.
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde can participate in various chemical reactions:
These reactions are crucial for developing new derivatives with enhanced biological activities.
The mechanism of action for compounds like 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde often involves interaction with biological macromolecules such as proteins or nucleic acids.
The specific pathways and targets may vary depending on the substituents on the pyrazole or pyridine rings.
The stability and reactivity of this compound are influenced by its functional groups, particularly the aldehyde, which is prone to oxidation under certain conditions.
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde has several significant applications:
The pyrazolo[3,4-b]pyridine scaffold emerged as a privileged structure in medicinal chemistry following its first synthesis in 1908 by Ortoleva, who produced a monosubstituted derivative (R₃ = Ph) via the reaction of diphenylhydrazone and pyridine with iodine [2] [3]. This heterobicyclic system gained prominence due to its structural resemblance to purine nucleobases (adenine and guanine), enabling mimicry in biological interactions. By 2022, over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives had been documented, supported by >5,500 references (including 2,400 patents) [2] [3]. Their versatility stems from five modifiable positions (N1, C3, C4, C5, C6), facilitating diverse pharmacophore configurations. Notably, 14 derivatives have entered drug development phases: 7 as "Experimental," 5 as "Investigational," and 2 as "Approved" drugs [2] [3]. Applications span kinase inhibition (e.g., targeting BRAF, EGFR, CDKs), antiviral agents, and adenosine receptor modulation, underscoring the scaffold’s adaptability [6].
Table 1: Prevalence of Substituents in 1H-Pyrazolo[3,4-b]pyridines
Position | Most Common Substituent | Prevalence (%) | Representative Examples |
---|---|---|---|
N1 | Methyl | 31.78 | 1-Methyl-1H-pyrazolo[3,4-b]pyridine |
C3 | Methyl | 46.77 | 3-Methyl-1H-pyrazolo[3,4-b]pyridine |
C5 | Carbaldehyde | <5 | 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde |
Data derived from SciFinder analysis of >300,000 compounds [2] [3].
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms (Figure 1). Computational studies (AM1/DFT) confirm the 1H-tautomer is thermodynamically favored by 37.03 kJ/mol (∼9 kcal/mol) due to extended aromaticity across both rings, enhancing stability [2] [3]. In contrast, the 2H-tautomer disrupts aromatic continuity and is typically observed only in non-aromatic fused systems (e.g., tetrahydropyridones) [2] [3]. This tautomeric preference critically impacts bioactivity:
Table 2: Impact of Tautomerism on Drug Development
Tautomer | Global Compounds | Drug Candidates | Key Stability Factor |
---|---|---|---|
1H | >300,000 | 14 | Aromaticity in both rings |
2H | ∼19,000 | 0 | Non-aromatic fusion required |
Data from DrugBank and SciFinder [2] [3].
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 55265609, 885223-66-5; Molecular Formula: C₇H₅N₃O) exploits the C5 position’s reactivity for pharmacophore diversification [1] [5] [7]. Its aldehyde group (–CHO) serves as a versatile handle for:
Table 3: Key Derivative Syntheses from 5-Carbaldehyde
Reaction Type | Product | Biological Target | Reference |
---|---|---|---|
Reductive Amination | 4-Amino-1-(2-chloro-2-phenylethyl) derivatives | A1-Adenosine receptor | [4] |
Vilsmeier-Haack | 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | Kinase inhibitor intermediate | [7] |
Multicomponent Reaction | Pyrazolo[3,4-b]pyridines with triazole moieties | Antileukemic agents | [6] |
Notably, derivatives like 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters exhibit nanomolar affinity for A1-adenosine receptors (A1AR), demonstrating high selectivity over A2AAR and A3AR subtypes [4]. In cancer therapeutics, the aldehyde intermediate enabled synthesis of pyrazolo[3,4-b]pyridines with potent activity against leukemia cell lines (e.g., RS4;11) via CDK2 inhibition and apoptosis induction [6]. The commercial availability of variants like 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 885223-66-5) underscores its industrial utility [5].
Synthetic Advantages:
This intermediate’s strategic role exemplifies the synergy between scaffold stability (1H-tautomer) and targeted reactivity, accelerating the development of therapeutics for oncology, CNS disorders, and infectious diseases [3] [4] [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: